molecular formula C11H8FNO B13020265 6-Fluoro-8-methylquinoline-2-carbaldehyde

6-Fluoro-8-methylquinoline-2-carbaldehyde

Cat. No.: B13020265
M. Wt: 189.19 g/mol
InChI Key: QPHPPNDDQRVDMG-UHFFFAOYSA-N
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Description

6-Fluoro-8-methylquinoline-2-carbaldehyde is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methylquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on the quinoline ring. This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as organometallic synthesis and cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-8-methylquinoline-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, catalysts, and materials with unique properties

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methylquinoline-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA synthesis. This can lead to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-8-methylquinoline-2-carbaldehyde is unique due to the combined presence of fluorine, methyl, and aldehyde groups on the quinoline ring. This combination enhances its reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

6-fluoro-8-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H8FNO/c1-7-4-9(12)5-8-2-3-10(6-14)13-11(7)8/h2-6H,1H3

InChI Key

QPHPPNDDQRVDMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2)C=O)F

Origin of Product

United States

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